Product packaging for Mecloxamine(Cat. No.:CAS No. 5668-06-4)

Mecloxamine

Cat. No.: B1226985
CAS No.: 5668-06-4
M. Wt: 317.9 g/mol
InChI Key: WILANEPAIMJUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecloxamine is a chemical compound with the molecular formula C19H24ClNO and a molecular weight of 317.86 g/mol . It is indicated for use in scientific research, particularly in combination with other agents like caffeine, ergotamine, and acetaminophen for the study of headaches and migraines . The citrate salt form of this compound, with a CAS number 56050-03-4, is also available for pharmaceutical research and standard applications . From a safety perspective, this compound is classified for acute oral toxicity (Category 4) and should be handled with appropriate precautions, including wearing protective equipment and avoiding dust formation . Key physical properties include a predicted density of 1.078 g/cm³ and a flash point of 191.7°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClNO B1226985 Mecloxamine CAS No. 5668-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5668-06-4

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3

InChI Key

WILANEPAIMJUCP-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Other CAS No.

5668-06-4

Pictograms

Irritant

Origin of Product

United States

Current Scientific Landscape and Research Significance of Mecloxamine in Pharmacology

Mecloxamine is a synthetic compound that has been the subject of pharmacological research primarily for its effects on the central nervous system and its utility in specific therapeutic contexts. The current scientific landscape positions this compound as a compound with multiple mechanisms of action, though it is most consistently identified as an anticholinergic agent. ncats.io Its primary action is believed to be the inhibition of acetylcholine (B1216132) at muscarinic receptors, which leads to a reduction in parasympathetic nervous system activity and contributes to its sedative and hypnotic effects. Some research also characterizes it as having antihistaminic properties, likely through the blocking of histamine (B1213489) H1 receptors. ontosight.airesearchgate.net

The pharmacological significance of this compound in contemporary research is largely tied to its inclusion in multi-drug formulations. It has been investigated as a component of combination therapies for the treatment of migraine and other headaches, alongside substances like caffeine (B1668208), ergotamine, and propyphenazone. researchgate.netontosight.aidrugbank.com In this context, this compound's value is attributed to its antiemetic (anti-nausea) and mild sedative properties, which help manage common symptoms associated with migraine attacks. researchgate.netontosight.ai

Recent advanced research has begun to explore the effects of this compound at a molecular level. For instance, a 2025 transcriptomic study of migraine without aura identified this compound in connection with the positive regulation of cell death, suggesting a potential role in cellular pathways relevant to migraine pathophysiology. nih.gov Despite these areas of investigation, comprehensive data on the pharmacokinetics of this compound, such as its metabolism, route of elimination, and biological half-life, remain largely unpublished in the scientific literature. drugbank.com The compound is typically supplied for research purposes only, often as a citrate (B86180) salt.

Table 1: Chemical Properties of this compound and this compound Citrate

Property This compound This compound Citrate
CAS Registry Number 5668-06-4 drugfuture.com 56050-03-4 drugfuture.com
Molecular Formula C₁₉H₂₄ClNO drugfuture.com C₁₉H₂₄ClNO·C₆H₈O₇ drugfuture.com
Molecular Weight 317.85 g/mol drugfuture.com 509.98 g/mol drugfuture.com
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine nih.gov 1-Propanamine, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Physical Form - Solid, crystalline powder ontosight.aidrugfuture.com
Melting Point - 120-124°C drugfuture.com
Boiling Point 154-160°C at 0.6 mmHg drugfuture.com -

Table 2: Investigated Pharmacological Actions of this compound

Pharmacological Action Description Source(s)
Anticholinergic / Antimuscarinic Exerts effects by inhibiting acetylcholine action on muscarinic receptors, reducing parasympathetic activity. ncats.ioresearchgate.netdrugfuture.com
Sedative & Hypnotic Produces calming and sleep-inducing effects, likely stemming from its anticholinergic activity. ncats.ioresearchgate.net ncats.ioresearchgate.net
Antihistaminic Believed to block histamine at H1 receptors, which can reduce allergic reaction symptoms. ontosight.airesearchgate.net ontosight.airesearchgate.net
Antiemetic Used for its action against nausea and vomiting, particularly in the context of antimigraine preparations. researchgate.netontosight.aidrugfuture.com researchgate.netontosight.aidrugfuture.com
Cell Death Regulation Identified in a transcriptomic study as being linked to the positive regulation of cell death. nih.gov nih.gov

Historical Context of Mecloxamine S Investigation in Pharmacological Research

Receptor Binding and Ligand-Target Profiling of this compound

Quantitative and Qualitative Assessment of Muscarinic Receptor Interactions of this compound

This compound is recognized as an anticholinergic agent, indicating its interaction with muscarinic acetylcholine (B1216132) receptors. This interaction is foundational to its mechanism of action, contributing to its sedative and hypnotic effects by inhibiting the parasympathetic nervous system. While in vitro studies have confirmed the anticholinergic activity of this compound, detailed quantitative data on its binding affinities (Ki or pKi values) for the individual muscarinic receptor subtypes (M1-M5) are not extensively available in the public domain.

Muscarinic receptor antagonists competitively block acetylcholine at these receptors. nih.gov The affinity for different receptor subtypes (M1-M5) can vary significantly between compounds, leading to different therapeutic and side-effect profiles. researchgate.net For instance, M1 and M3 receptors are involved in salivary secretion, and their blockade can lead to dry mouth. openaccessjournals.com The M1 and M4 subtypes are considered targets for neurological conditions, while M2 and M3 antagonists are explored for smooth muscle-related disorders. nih.gov

The interaction of a ligand with a muscarinic receptor can be quantified by its dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The affinity of a ligand can be determined through radioligand binding assays, where the compound of interest competes with a radiolabeled ligand for receptor binding. frontiersin.org For example, in studies of other muscarinic antagonists, competition binding assays using cell lines expressing specific muscarinic receptor subtypes, such as Chinese hamster ovary (CHO) cells, are common. nih.govfrontiersin.org

Table 1: General Information on Muscarinic Receptor Antagonism

Receptor SubtypePrimary Location/Function (Examples)Potential Effect of Antagonism
M1 Central Nervous System, Salivary GlandsCognitive effects, dry mouth openaccessjournals.comnih.gov
M2 Heart, Smooth MuscleChanges in heart rate openaccessjournals.com
M3 Smooth Muscle, Glands, EyeRelaxation of bladder, reduced salivation, blurred vision openaccessjournals.com
M4 Central Nervous SystemPotential therapeutic target for neurological disorders nih.gov
M5 Central Nervous SystemPotential therapeutic target for addiction nih.gov

This table provides a generalized overview and is not specific to this compound's direct interactions.

Histamine (B1213489) H1 Receptor Binding Affinity and Selectivity Studies for this compound

This compound is a first-generation H1 antihistamine that functions as an antagonist at the histamine H1 receptor. nih.govresearchgate.net This class of drugs is known to be non-selective, often interacting with other receptors like muscarinic, adrenergic, and serotonergic receptors, and can cross the blood-brain barrier, leading to central nervous system effects such as sedation. nih.govwikipedia.org

The binding affinity of this compound for the H1 receptor has been quantified, with a reported inhibitory constant (Ki) of 2.4 nM. This indicates a potent interaction with the H1 receptor. The selectivity of this compound is also noted, showing a 30-fold higher affinity for the H1 receptor compared to the H2 receptor.

The affinity of antihistamines for the H1 receptor is a key determinant of their potency. nih.gov For comparison, other antihistamines exhibit a range of affinities. For instance, levocetirizine, a second-generation antihistamine, is known for its high affinity and selectivity for H1 receptors. nih.gov The binding affinity of various antihistamines can be determined using radioligand binding assays, often with [3H]mepyramine in cell homogenates expressing the H1 receptor. frontiersin.org

Table 2: Comparative H1 Receptor Binding Affinities

CompoundClassH1 Receptor Affinity (pKi or Ki)
This compound First-generation AntihistamineKi = 2.4 nM vulcanchem.com
Desloratadine Second-generation AntihistaminepKi = 9.1 nih.gov
Rupatadine Second-generation AntihistaminepKi = 8.4 nih.gov
Levocetirizine Second-generation AntihistamineHigh affinity nih.gov

This table presents data from various sources to provide context for this compound's affinity.

Exploration of this compound Interactions with Other Neurotransmitter Receptors and Systems

As a first-generation antihistamine, this compound's pharmacological profile extends beyond the histamine H1 receptor. nih.gov These older antihistamines are characterized by their lack of selectivity, leading to interactions with various neurotransmitter systems, which contributes to their broad range of effects. nih.govwikipedia.org

This compound is part of a combination drug that includes ergotamine, which acts on serotonin (B10506) receptors. researchgate.netpillbuys.com Specifically, ergot alkaloids can interact with 5-HT1A and 5-HT1D receptors. pillbuys.com The co-administration of serotonergic agents can increase the risk of serotonin syndrome, a condition resulting from hyperstimulation of 5-HT1A and 2A receptors. drugs.com

In Vitro Pharmacological Methodologies Applied to this compound Research

Cell-Based Assays for Determining this compound Activity and Potency

Cell-based assays are crucial tools in pharmacology for determining the activity and potency of a compound on its biological target in a physiologically relevant context. sigmaaldrich.comnuvisan.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, and the activation or inhibition of specific signaling pathways. accelevirdx.combmglabtech.com

For a compound like this compound, which targets G protein-coupled receptors (GPCRs) such as muscarinic and histamine receptors, cell-based functional assays are particularly informative. vulcanchem.com A common approach involves using engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, that stably or transiently express the specific receptor subtype of interest. nih.govarvojournals.org

The activity of an antagonist like this compound can be quantified by its ability to inhibit the response induced by a known agonist. For example, in a CHO cell line expressing the human H1 receptor, the potency of an antihistamine can be determined by measuring the inhibition of histamine-induced intracellular calcium mobilization. arvojournals.org The result is often expressed as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist's maximal response. arvojournals.org Similarly, for muscarinic receptors, functional antagonism can be assessed by measuring the inhibition of an agonist-induced response, such as the functional responses to carbachol. nih.gov

Table 3: Common Cell-Based Assay Formats for Receptor Antagonists

Assay TypePrincipleMeasured ReadoutTypical Cell Lines
Calcium Mobilization Measures changes in intracellular calcium concentration upon GPCR activation (e.g., via Gq pathway).Fluorescence or LuminescenceCHO, HEK293 arvojournals.org
cAMP Assay Measures changes in cyclic AMP levels upon GPCR activation (e.g., via Gs or Gi pathway).Luminescence, FluorescenceCHO, HEK293
Reporter Gene Assay Measures the expression of a reporter gene (e.g., luciferase) linked to a response element downstream of the receptor signaling pathway.Luminescence, ColorimetricCHO, HEK293
Radioligand Binding Measures the affinity of a compound by its ability to displace a radiolabeled ligand from the receptor.RadioactivityCell homogenates (CHO, HEK293) frontiersin.org

Biochemical Assays for Enzyme and Pathway Modulation by this compound

Biochemical assays are utilized to investigate the effects of a compound on specific enzymes or signaling pathways downstream of the initial ligand-receptor interaction. nih.gov These assays provide detailed mechanistic insights into how a drug exerts its pharmacological effects. nih.gov

For this compound, downstream signaling from both muscarinic and histamine H1 receptors involves various pathways. Histamine H1 receptors, for instance, are Gq/11-coupled GPCRs that, upon activation, stimulate phospholipase C, leading to the mobilization of intracellular calcium. isciii.es Antipsychotic drugs, which often interact with similar receptor types, have been shown to modulate pathways like the adenylate cyclase-cAMP-protein kinase A (PKA) pathway and the Akt/GSK-3 signaling pathway. termedia.pl

Studies on other compounds that interact with similar targets have utilized biochemical assays to explore these effects. For example, research on caffeic acid investigated its antidepressant-like effects by examining the involvement of cellular signaling pathways such as PKA, PKC, and MAPK/ERK. scielo.br Similarly, the effects of various drugs on the metabolism of other substances are often studied using biochemical assays involving liver enzymes, such as the cytochrome P450 (CYP) family. medsafe.govt.nz

While specific studies detailing the modulation of downstream enzymes and pathways by this compound are limited, transcriptomic analysis has implicated this compound in the positive regulation of cell death pathways. nih.gov This suggests that its effects may extend to the modulation of gene expression related to fundamental cellular processes.

Preclinical In Vivo Pharmacological Investigations of this compound (Non-Human Models)

Preclinical in vivo studies are essential for bridging the gap between initial discovery and human clinical trials, providing crucial data on a drug candidate's safety and efficacy. ijrpr.com These investigations in non-human models are fundamental to understanding the pharmacodynamic profile of a compound like this compound.

Animal Models for Characterizing this compound's Pharmacodynamic Profile

Animal models are indispensable for evaluating the pharmacokinetics and pharmacodynamics (PK/PD) of new drug candidates. nih.govnih.gov The selection of an appropriate animal model is critical and is based on similarities in physiology, metabolism, or the mechanism of action of the drug being studied. aurigon.com For a compound like this compound, which targets neurotransmitter systems, animal models are used to study its effects on the central nervous system and other physiological systems. solubilityofthings.com

The goal of these studies is to mimic human diseases and conditions to obtain robust PK/PD data that can inform dosing regimens for clinical trials. nih.gov For example, in vivo studies have been used to confirm the stimulating effect of related compounds on descending serotonergic pathways. jhsronline.com The use of validated animal infection models is also a key component in the development of new antimicrobial agents, highlighting the broad applicability of such models in pharmacology. nih.gov

Parameter Description Relevance to this compound
Pharmacokinetics (PK) The study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion.Understanding the PK of this compound in animal models helps predict its behavior in humans.
Pharmacodynamics (PD) The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.Characterizing the PD profile of this compound helps to understand its therapeutic effects and potential side effects. aurigon.com
PK/PD Index A parameter that links the pharmacokinetic profile of a drug to its pharmacodynamic effect.The PK/PD index for this compound would be crucial for optimizing dosing schedules to maximize efficacy. nih.gov

Evaluation of this compound's Pharmacological Effects in Preclinical Disease Models

Preclinical disease models are utilized to assess the therapeutic potential of drug candidates in a setting that mimics a specific human disease. nih.govnih.gov For this compound, which has been used in combination therapies for headaches and migraines, preclinical models of these conditions are particularly relevant. drugbank.compharmaffiliates.comresearchgate.net

Molecular and Cellular Mechanisms of Mecloxamine Action

Elucidation of Mecloxamine's Anticholinergic Mechanism of Action

This compound is recognized as an agent with significant anticholinergic properties. researchgate.netnih.gov The primary mechanism underlying this activity is its function as an antagonist of acetylcholine (B1216132) at muscarinic receptors. By competitively blocking these receptors, this compound inhibits the action of the neurotransmitter acetylcholine, leading to a reduction in parasympathetic nervous system activity.

Aspect of Anticholinergic Action Description References
Primary Mechanism Inhibition of acetylcholine action at muscarinic receptors.
Physiological Consequence Reduced parasympathetic nervous system activity.
Associated Effects Sedative and hypnotic properties.
Confirmation Confirmed by in vitro studies.

Detailed Analysis of this compound's Antihistaminic Mechanism of Action

In addition to its anticholinergic effects, this compound possesses a distinct antihistaminic mechanism of action. researchgate.netnih.gov This activity is primarily attributed to its ability to block the action of histamine (B1213489) at the H1 receptor, classifying it as an H1 antagonist. ontosight.ai By preventing histamine from binding to these receptors, this compound can mitigate the symptoms typically associated with allergic reactions. ontosight.ai

The mechanism is characteristic of first-generation antihistamines, which, like the related compound meclizine (B1204245), are known to be non-selective H1 antagonists. nih.gov This blockade of H1 receptors occurs in various tissues. For instance, the antiemetic effects of similar H1 antagonists are achieved by inhibiting histaminergic signaling from the vestibular nuclei and nucleus of the solitary tract to the chemoreceptor trigger zone in the brainstem. drugbank.com While detailed studies on this compound's specific interactions at this level are not as extensively documented as for meclizine, its classification and observed antiemetic effects suggest a comparable pathway. researchgate.netnih.gov

Aspect of Antihistaminic Action Description References
Receptor Target Histamine H1 Receptor ontosight.ai
Mechanism Antagonism/blockade of H1 receptors ontosight.ai
Primary Outcome Reduction in symptoms of allergic reactions ontosight.ai
Classification Antihistaminic researchgate.netnih.gov

Investigation of Downstream Signaling Pathways and Cellular Responses Mediated by this compound

The binding of this compound to its target receptors initiates changes in intracellular signaling. However, the specific downstream signaling cascades modulated by this compound are not extensively detailed in current research literature. General pharmacology indicates that antagonism of G-protein coupled receptors, such as muscarinic and histaminic receptors, impacts common intracellular signaling pathways like the cyclic adenosine (B11128) monophosphate (cAMP) and phosphoinositide 3-kinase (PI3K)/AKT pathways. termedia.pl

One transcriptomic study investigating various drugs implicated this compound in the "Positive regulation of cell death" pathway. nih.gov This suggests that this compound's effects at the cellular level may involve the modulation of genes and proteins that regulate apoptosis or other forms of programmed cell death. nih.gov However, beyond this association, specific details on how this compound directly influences kinases like MAPK or signaling intermediates within these cascades have not been fully elucidated. nih.gov

The molecular actions of this compound translate into observable effects on cellular physiology and function. The most direct consequence of its anticholinergic and antihistaminic activities is the modulation of neuronal activity and inflammatory responses at the cellular level. The sedative effects arise from the depression of central nervous system activity through the blockade of acetylcholine and histamine receptors. wikipedia.org

Research into structurally similar compounds offers insights into potential, yet unconfirmed, effects of this compound. For example, the related antihistamine meclizine has been shown to blunt cellular respiration in a dose-dependent manner by a mechanism that does not involve direct targeting of the mitochondrial oxidative phosphorylation (OXPHOS) machinery. nih.gov This finding highlights that antihistamines can have significant impacts on fundamental cellular processes like energy metabolism. nih.gov Such studies reveal that the physiological consequences of these compounds can be complex, extending beyond simple receptor antagonism to affect core aspects of cell physiology. nih.govmdpi.com However, specific investigations to determine if this compound has similar effects on cellular respiration or other distinct physiological functions have not been reported.

Synthetic Strategies and Structural Modifications in Mecloxamine Research

Research into Synthetic Routes for Mecloxamine and Related Compounds

The synthesis of this compound, chemically known as 2-((4-chlorophenyl)(p-tolyl)methoxy)-N,N-dimethylethanamine, falls within the broader class of diarylmethoxy-ethylamine derivatives. While specific proprietary synthesis routes are not always public, a general and logical pathway can be constructed based on established organic chemistry principles and published syntheses of analogous first-generation antihistamines like orphenadrine (B1219630) and bromodiphenhydramine. rsc.org

A common approach involves a two-step process: first, the creation of a diarylmethanol intermediate, followed by an etherification reaction.

Synthesis of the Diarylmethanol Intermediate: The precursor, (4-chlorophenyl)(p-tolyl)methanol, can be synthesized via a Grignard reaction. This involves reacting a Grignard reagent, such as p-tolylmagnesium bromide, with 4-chlorobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired diarylmethanol.

Etherification: The second step is a Williamson ether synthesis. The synthesized (4-chlorophenyl)(p-tolyl)methanol is reacted with an aminoalkyl halide, typically 2-chloro-N,N-dimethylethanamine, in the presence of a base like sodium hydride or potassium hydroxide. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the chloride on the aminoalkyl halide to form the final ether linkage of the this compound molecule. rsc.org

An alternative strategy for creating a similar chemical backbone, though with an ester instead of an ether linkage, is seen in the synthesis of the related nootropic compound Meclofenoxate. One industrial process for Meclofenoxate involves the chlorination of 4-chlorophenoxy acetic acid with thionyl chloride to produce 4-chlorophenoxyacetyl chloride. This highly reactive acyl chloride is then condensed with dimethylaminoethanol (B1669961) to form the final ester product. jetir.org This highlights a different synthetic approach to linking a substituted phenyl ring to a dimethylaminoethanol moiety.

Synthetic Step Precursors/Reagents Intermediate/Product Reaction Type
1 4-chlorobenzaldehyde, p-tolylmagnesium bromide, Diethyl ether (solvent), H₃O⁺ (workup)(4-chlorophenyl)(p-tolyl)methanolGrignard Reaction
2 (4-chlorophenyl)(p-tolyl)methanol, 2-chloro-N,N-dimethylethanamine, Sodium hydride (base)This compoundWilliamson Ether Synthesis

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific, in-depth SAR studies exclusively on this compound are limited in public literature, a robust understanding can be derived from the extensive research on first-generation H1-antihistamines, particularly the ethanolamine (B43304) subclass to which this compound belongs. ramauniversity.ac.inslideshare.net The biological activity of these molecules is highly dependent on a few key structural features.

The Diaryl Methoxy Group (Ar/Ar'-O-) : The two aryl rings (a 4-chlorophenyl and a p-tolyl group in this compound) are essential for significant H1-receptor affinity. youtube.com Substitutions on these rings, such as the para-chloro and para-methyl groups, are known to influence the compound's potency and its pharmacological profile. ramauniversity.ac.in The oxygen atom connecting the diarylmethyl group to the ethylamine (B1201723) chain is a defining feature of the ethanolamine antihistamine class. ramauniversity.ac.in

The Ethylamine Linker (-(CH₂)₂-) : The two-carbon chain that separates the diaryl-methoxy group from the terminal nitrogen is a critical spacer. This length is considered optimal, providing a distance of approximately 5 to 6 Ångstroms between the aromatic rings and the amine nitrogen, which is favorable for receptor binding. ramauniversity.ac.in

The Terminal Dimethylamino Group (-N(CH₃)₂) : A terminal tertiary amine is a crucial requirement for maximum antihistaminic activity. ramauniversity.ac.inslideshare.net This basic nitrogen group, with a pKa typically between 8.5 and 10, is protonated at physiological pH, which is believed to be essential for its interaction with the histamine (B1213489) receptor. youtube.com This charged group also facilitates the formation of stable salts, such as this compound citrate (B86180), for use in pharmaceutical formulations. youtube.com

Structural Component Feature in this compound Importance in Biological Activity Citation
Aryl Groups 4-chlorophenyl and p-tolylEssential for H1 receptor affinity; substitutions influence potency. ramauniversity.ac.inyoutube.com
Connecting Atom (X) Oxygen (Ether)Defines the compound as an aminoalkyl ether derivative; serves as a spacer. ramauniversity.ac.in
Alkyl Chain Ethylene (-CH₂CH₂-)Provides optimal spacing (5-6 Å) between the diaryl group and the terminal amine. ramauniversity.ac.in
Terminal Amine Tertiary (Dimethylamino)Crucial for maximal activity; is protonated for receptor interaction and allows salt formation. ramauniversity.ac.inslideshare.netyoutube.com

Rational Design and Synthesis of Novel this compound Analogs for Enhanced Selectivity

Rational drug design involves the systematic, structure-based modification of a lead compound to improve its therapeutic properties, such as enhancing its selectivity for a specific biological target while minimizing off-target effects. uomustansiriyah.edu.iq For a first-generation agent like this compound, which interacts with both histaminic and muscarinic receptors and readily crosses the blood-brain barrier, rational design efforts would focus on increasing its specificity. nih.govelsevier.es

The primary goals for designing novel this compound analogs are twofold:

Reducing Central Nervous System (CNS) Effects: First-generation antihistamines are known for their sedative effects, which are caused by their ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS. nih.govelsevier.es A key strategy in rational drug design, which successfully led to second-generation antihistamines, is to increase the molecule's polarity. By introducing polar functional groups (e.g., carboxylates), the lipophilicity of the analog is reduced, hindering its passage across the blood-brain barrier and thereby eliminating sedative side effects.

Enhancing Receptor Subtype Selectivity: this compound acts as an anticholinergic agent by blocking muscarinic acetylcholine (B1216132) receptors. There are five known subtypes of muscarinic receptors (M1-M5), and they are distributed differently throughout the body, mediating various physiological functions. nih.gov First-generation anticholinergics are generally non-selective, leading to a wide range of side effects. Rational design can be used to create analogs that preferentially bind to a single subtype. For instance, an analog could be designed to be a highly selective M3 receptor antagonist for applications in respiratory or urological conditions, without affecting the M1 receptors involved in cognitive function. researchgate.net This approach involves subtle modifications to the molecular structure to exploit differences in the binding pockets of the receptor subtypes, a process often guided by computational modeling techniques like 3D-QSAR and molecular docking. tandfonline.commdpi.com

Design Strategy Structural Modification Desired Outcome Rationale
Reduce CNS Penetration Introduction of polar groups (e.g., -COOH, -OH)Non-sedating analogIncreased polarity reduces the ability to cross the blood-brain barrier.
Enhance Muscarinic Selectivity Subtle changes to aryl substitutions or the amine groupAnalog with high affinity for a specific M-receptor subtype (e.g., M1 or M3)To isolate a specific therapeutic effect and reduce side effects associated with blocking other subtypes.
Improve Histamine Receptor Affinity Modification of aryl ring system and substituentsMore potent H1-antihistamineTo optimize interactions with the key amino acid residues in the H1-receptor binding site.

Advanced Research Perspectives and Emerging Methodologies in Mecloxamine Studies

Computational Chemistry and Molecular Modeling Approaches for Mecloxamine-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the interactions between small molecules like this compound and their biological targets at an atomic level. upc.edu These methods allow researchers to simulate and predict how a drug molecule will bind to a receptor, which can significantly accelerate the identification and optimization of new therapeutic agents. researchgate.net

Molecular modeling encompasses a range of techniques, from generating 3D structures of molecules to performing complex simulations of their dynamic behavior. upc.edu For a compound like this compound, which possesses a flexible structure with its cyclohexane (B81311) and piperidine (B6355638) rings, these approaches can predict favorable conformations for receptor binding. solubilityofthings.com The underlying principle of these computational methods is to calculate the potential energy of the system, which helps in identifying the most stable and likely binding poses. upc.edu Techniques such as quantum mechanics and molecular mechanics are employed to compute these energies, with the latter being particularly suited for large biomolecular systems. upc.edu

Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are advanced computational strategies that leverage the 3D structure of target receptors. openaccessjournals.com While specific computational studies on this compound are not extensively detailed in the public domain, the general applicability of these methods is clear. For instance, if the primary target of this compound is a G protein-coupled receptor (GPCR), as is common for anticholinergic agents, molecular docking simulations could be used to predict its binding orientation within the receptor's binding pocket. These simulations can help rationalize the compound's activity and guide the design of analogs with improved affinity and selectivity. openaccessjournals.com

Table 1: Computational Approaches in Drug Discovery

TechniqueDescriptionApplication in this compound Research
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.To visualize and score the binding of this compound to its target receptor(s), identifying key interacting residues.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.To understand the dynamic stability of the this compound-receptor complex and conformational changes upon binding.
Quantum Mechanics (QM) Calculations Based on the principles of quantum mechanics to describe the electronic structure of molecules.To accurately calculate properties like charge distribution and reactivity of this compound, refining the force fields used in MD simulations.
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target to design new drugs.To guide the rational design of novel this compound derivatives with enhanced pharmacological properties based on its predicted binding mode.
Fragment-Based Drug Design (FBDD) Uses small chemical fragments that bind to the target as starting points for drug development.To identify novel chemical scaffolds that could mimic the key interactions of this compound, leading to new classes of compounds.

This table provides a general overview of how computational methods could be applied to this compound research based on standard practices in drug discovery.

Radioligand Binding and Imaging Techniques for this compound Receptor Occupancy Studies

Radioligand binding assays are a cornerstone of pharmacology, providing a powerful means to characterize the interaction of a drug with its receptor. sygnaturediscovery.com These assays utilize a radioactively labeled compound (a radioligand) to quantify the binding to a specific target. sygnaturediscovery.com For this compound, such studies would be crucial to determine its affinity (Kd) and the density of its binding sites (Bmax) on its target receptors. umich.edu

There are several types of in vitro radioligand binding assays, including saturation, competition, and kinetic assays. sygnaturediscovery.com Saturation studies involve incubating a tissue or cell preparation with increasing concentrations of a radiolabeled form of this compound to determine Kd and Bmax. Competition assays, on the other hand, would involve using a known radioligand for the target receptor and measuring how effectively unlabeled this compound competes for binding, which allows for the determination of its inhibitory constant (Ki). umich.edu

Beyond in vitro assays, ex vivo receptor occupancy studies offer a bridge to in vivo efficacy by measuring target engagement in the brain after systemic administration of the drug. sygnaturediscovery.com This technique is particularly valuable for centrally acting drugs like this compound. sygnaturediscovery.com It involves administering this compound to an animal, followed by the removal of the brain tissue to measure the degree to which the drug has occupied its target receptors. sygnaturediscovery.com

Advanced imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), can be used for in vivo visualization and quantification of receptor occupancy. mdpi.com While specific PET radiotracers for this compound may not be established, the methodology allows for the non-invasive study of drug-target engagement in living organisms, including humans. mdpi.com These imaging studies can provide invaluable information on the relationship between drug dosage, receptor occupancy, and clinical response.

Table 2: Radioligand Binding and Imaging Techniques

TechniqueDescriptionPotential Application for this compound
In Vitro Saturation Binding Measures the affinity (Kd) and density (Bmax) of a radioligand to its receptor in tissue or cell preparations. To characterize the fundamental binding properties of a radiolabeled this compound analog to its target receptors.
In Vitro Competition Binding Determines the affinity (Ki) of an unlabeled compound by its ability to compete with a known radioligand. umich.eduTo assess the binding affinity of this compound at various receptor subtypes without the need for a custom radiolabeled version.
Ex Vivo Receptor Occupancy Measures the percentage of target receptors occupied by a drug in tissues after in vivo administration. sygnaturediscovery.comTo establish a dose-occupancy relationship for this compound in the brain, linking pharmacokinetics to target engagement.
Positron Emission Tomography (PET) Imaging A non-invasive imaging technique that uses radiotracers to visualize and measure metabolic processes and receptor binding in the body. mdpi.comTo non-invasively quantify this compound's receptor occupancy in the living brain and correlate it with pharmacological effects.

This table outlines potential applications of radioligand and imaging techniques in the study of this compound, based on established methodologies in pharmacology.

Application of Omics Technologies in this compound Pharmacological Research (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, offer a systems-level view of the biological effects of a drug, moving beyond a single target to a broader understanding of its pharmacological impact. mdpi.comnih.gov These high-throughput methods can identify changes in protein expression (proteomics) and metabolite levels (metabolomics) following drug administration, providing insights into the mechanisms of action and potential off-target effects. mdpi.comfrontiersin.org

Proteomics can be used to create a comprehensive profile of the proteins that are altered in response to this compound treatment. nih.gov This could reveal not only the direct targets of the drug but also downstream signaling pathways that are modulated. biobide.com For instance, a proteomics study might identify changes in the expression of proteins involved in neurotransmitter synthesis, release, or reuptake, providing a more detailed picture of this compound's neuropharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely used in proteomics for the identification and quantification of proteins.

Metabolomics, the study of the complete set of small-molecule metabolites, can provide a functional readout of the physiological state of a biological system. frontiersin.org By analyzing the metabolome of cells or tissues treated with this compound, researchers could identify metabolic pathways that are significantly perturbed. sciex.com This could uncover novel mechanisms of action or biomarkers of drug response. For example, alterations in the levels of neurotransmitter metabolites or energy-related molecules could be indicative of this compound's effects on brain function.

A study on migraine without aura utilized transcriptomic analysis and predicted that this compound could have an effect on the positive regulation of cell death. nih.govresearchgate.net The integration of different omics datasets (multi-omics) can provide a more holistic understanding of a drug's effects, linking changes in gene expression to alterations in protein levels and metabolic function. mdpi.com

Table 3: Omics Technologies in Pharmacological Research

Omics FieldDescriptionPotential Application for this compound
Proteomics The large-scale study of proteins, their structures, and functions. nih.govTo identify protein expression changes in the brain following this compound administration, revealing affected signaling pathways.
Metabolomics The systematic identification and quantification of the complete set of metabolites in a biological sample. frontiersin.orgTo profile changes in the brain's metabolic fingerprint in response to this compound, uncovering novel biochemical effects.
Transcriptomics The study of the complete set of RNA transcripts produced by the genome.To analyze changes in gene expression patterns induced by this compound, as demonstrated in a study on migraine. nih.govresearchgate.net
Multi-Omics The integration of different omics data to gain a more comprehensive understanding of biological systems. mdpi.comTo create a detailed systems-level model of this compound's pharmacological effects by combining proteomic, metabolomic, and transcriptomic data.

This table summarizes the potential use of omics technologies in this compound research, drawing on general principles and specific examples from the literature.

Future Directions in this compound Research

Neuropharmacological Research of this compound Beyond Established Mechanisms

While this compound is known for its anticholinergic properties, future research should explore its potential effects on other neurotransmitter systems and neuronal processes. The complexity of the central nervous system suggests that drugs often have multifaceted mechanisms of action. news-medical.netlongdom.org Investigating this compound's interactions with dopamine (B1211576) and serotonin (B10506) pathways, as suggested by the activity of its structural analogs, could reveal new therapeutic possibilities. solubilityofthings.com

Future neuropharmacological studies could employ advanced techniques to dissect the circuit-level effects of this compound. nih.gov This could involve combining electrophysiology with optogenetics or chemogenetics in specific neuronal populations to understand how this compound modulates the activity of defined neural circuits. Such research could elucidate its role in more complex behaviors and cognitive functions. news-medical.net

Furthermore, exploring the impact of this compound on neuroplasticity, the brain's ability to reorganize itself, could provide insights into its long-term effects. news-medical.net Studies could investigate whether chronic administration of this compound influences processes like synaptic strengthening or weakening, which are fundamental to learning and memory. The investigation into its effects on neuroinflammation is another promising avenue, as this process is increasingly recognized as a key factor in various neurological disorders. longdom.org

Exploration of Novel Biological Activities of this compound in Preclinical Contexts

Beyond its established use, preclinical studies could uncover novel biological activities of this compound. solubilityofthings.com For instance, its structural features might lend it to interacting with targets outside of the nervous system. solubilityofthings.com High-throughput screening of this compound against a broad panel of biological targets could be a starting point for identifying unexpected activities.

The potential anti-inflammatory and analgesic effects of compounds with similar structures suggest that this compound could be investigated in preclinical models of pain and inflammation. solubilityofthings.com Additionally, given that some drugs are repurposed for new indications, exploring this compound's effects in models of other diseases could be a fruitful area of research. For example, a transcriptomic study related to migraine has suggested a potential link between this compound and the regulation of cell death, which could be explored in the context of neurodegenerative diseases or oncology. nih.govresearchgate.net

The development of novel formulations or delivery systems for this compound could also be explored to enhance its therapeutic potential or to target it to specific tissues, potentially reducing side effects. frontiersin.org

Q & A

Q. How can researchers conduct comprehensive literature reviews on this compound while avoiding biased or outdated sources?

  • Methodological Answer : Use Boolean search strategies in PubMed/Scopus with filters for publication date (post-2010) and study type (e.g., in vivo). Exclude non-peer-reviewed sources. Cross-check patents (e.g., Google Patents) for synthesis innovations. Adhere to PRISMA guidelines for systematic reviews to ensure transparency .

Q. What ethical frameworks apply when designing animal studies for this compound’s sedative effects?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and prioritize the 3Rs (Replacement, Reduction, Refinement). Use non-invasive monitoring (e.g., video tracking) to minimize distress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.